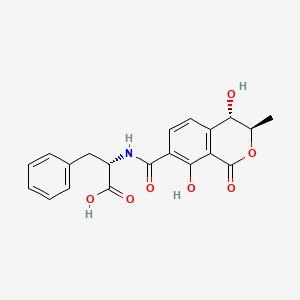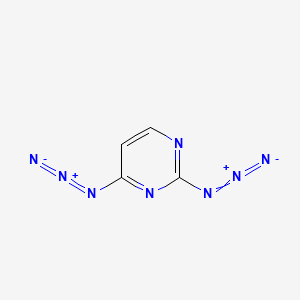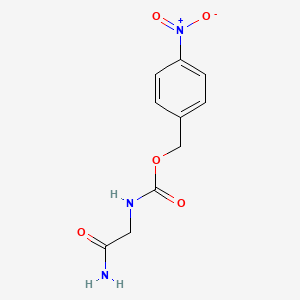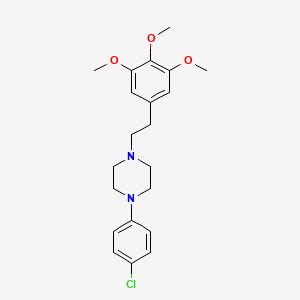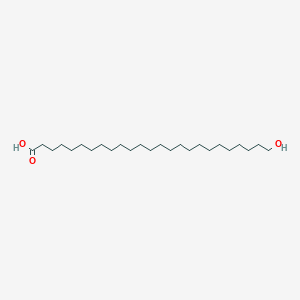
25-Hydroxypentacosanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
25-Hydroxypentacosanoic acid is a long-chain fatty acid with the molecular formula C25H50O3. It is characterized by the presence of a hydroxyl group at the 25th carbon position. This compound is part of a broader class of very long-chain fatty acids, which play significant roles in various biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 25-Hydroxypentacosanoic acid typically involves the hydroxylation of pentacosanoic acid. This can be achieved through various chemical reactions, including the use of oxidizing agents like potassium permanganate or osmium tetroxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of bacteria or yeast are engineered to produce the compound. This method is often preferred due to its sustainability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 25-Hydroxypentacosanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of 25-ketopentacosanoic acid.
Reduction: Formation of 25-pentacosanol.
Substitution: Formation of 25-chloropentacosanoic acid.
Applications De Recherche Scientifique
25-Hydroxypentacosanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and membrane structure.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable polymers and surfactants
Mécanisme D'action
The mechanism of action of 25-Hydroxypentacosanoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in lipid metabolism and signal transduction pathways. The hydroxyl group at the 25th position plays a crucial role in its biological activity, influencing membrane fluidity and cellular signaling .
Comparaison Avec Des Composés Similaires
- 15-Hydroxy-pentacosanoic acid
- Pentacosanoic acid
- 2-Hydroxypentacosanoic acid
Comparison: 25-Hydroxypentacosanoic acid is unique due to the specific position of the hydroxyl group, which imparts distinct chemical and biological properties. Compared to 15-Hydroxy-pentacosanoic acid, which has the hydroxyl group at the 15th position, this compound exhibits different reactivity and interaction with biological membranes .
Propriétés
Numéro CAS |
82612-07-5 |
|---|---|
Formule moléculaire |
C25H50O3 |
Poids moléculaire |
398.7 g/mol |
Nom IUPAC |
25-hydroxypentacosanoic acid |
InChI |
InChI=1S/C25H50O3/c26-24-22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-25(27)28/h26H,1-24H2,(H,27,28) |
Clé InChI |
HBMXPBLBFQDRGX-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCCCCCCCO)CCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+)](/img/structure/B14424968.png)
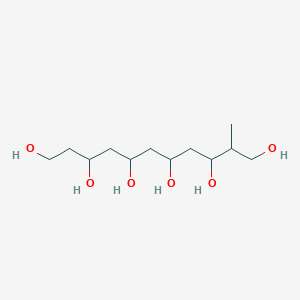
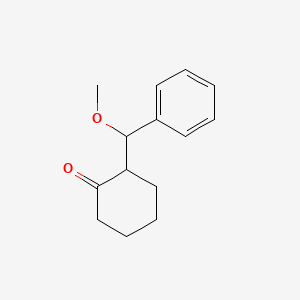

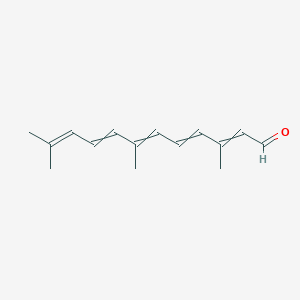
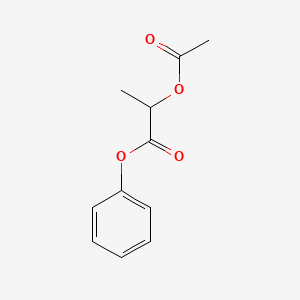
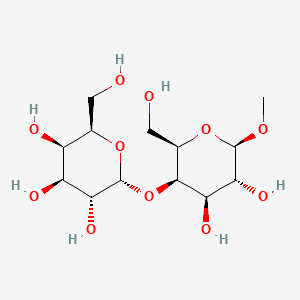
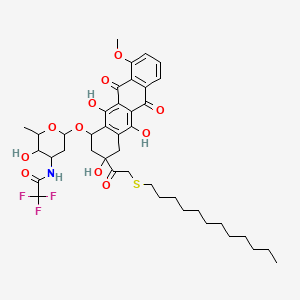
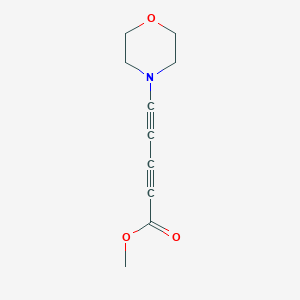
![3-Chloro-4-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]aniline](/img/structure/B14425014.png)
